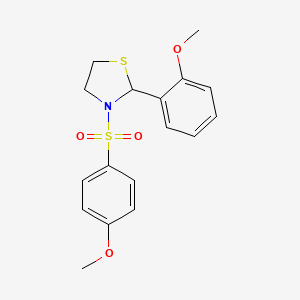

2-(2-Methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c1-21-13-7-9-14(10-8-13)24(19,20)18-11-12-23-17(18)15-5-3-4-6-16(15)22-2/h3-10,17H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUSYVZHSCUDQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine typically involves the reaction of 2-methoxyphenyl isocyanate with a suitable thiazolidine precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(2-Methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine lies in medicinal chemistry. Research indicates that thiazolidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines, often outperforming conventional chemotherapeutic agents like cisplatin. The presence of specific substituents on the thiazolidine ring can enhance these biological activities, making this compound a promising lead for developing new anti-cancer drugs.

Anti-Inflammatory Properties

In addition to its anticancer potential, this compound may possess anti-inflammatory properties. Preliminary studies suggest that thiazolidines can interact with enzymes or receptors involved in inflammation pathways. Further investigation into these mechanisms could pave the way for novel treatments for inflammatory diseases.

Antimicrobial Activity

Thiazolidine derivatives are also being explored for their antimicrobial properties. Some studies indicate that compounds within this class may inhibit bacterial growth, although additional research is necessary to fully elucidate their mechanisms of action and therapeutic potential.

Case Studies

Several studies have documented the applications of this compound in various experimental settings:

- Anticancer Studies : In vitro assays demonstrated that this compound exhibits cytotoxicity against multiple cancer cell lines, showing promise as a lead compound for further drug development.

- Inflammation Pathway Interaction : Investigations into its binding affinity with specific enzymes revealed potential mechanisms through which this compound could modulate inflammatory responses.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidine Derivatives

*Molecular weight inferred from ; exact value for the target compound may vary slightly due to substituent positions.

Tools for Structural Analysis

- SHELX Suite : Widely used for crystallographic refinement, SHELX enables precise determination of molecular geometries, critical for comparing substituent effects in analogs .

- Mercury Software : Facilitates visualization of crystal packing and intermolecular interactions, aiding in understanding how methoxy or halogen substituents influence molecular conformations .

Biological Activity

2-(2-Methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazolidines, particularly those modified with various substituents, have been studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of methoxy and sulfonyl groups enhances its reactivity and potential interaction with biological targets.

Anticancer Properties

Research indicates that thiazolidine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Case Study : In a study evaluating various thiazolidine derivatives, a compound structurally related to this compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents like irinotecan, indicating strong antiproliferative effects against multiple cancer types .

Antimicrobial Activity

Thiazolidines have also been explored for their antimicrobial properties. The sulfonyl group is known to enhance the interaction with bacterial enzymes, which can lead to inhibition of bacterial growth.

- Research Findings : A comparative study showed that thiazolidine derivatives exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The effectiveness varied with structural modifications, highlighting the importance of substituents in enhancing bioactivity .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidines has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Evidence : In vitro assays demonstrated that thiazolidine derivatives could reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a promising avenue for treating inflammatory diseases .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites on enzymes, potentially inhibiting their function.

- Cell Membrane Interaction : The methoxy groups may enhance lipid solubility, allowing better penetration into cellular membranes.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

What synthetic methodologies are established for preparing 2-(2-Methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine, and how can reaction conditions be optimized?

Answer:

The synthesis of thiazolidine derivatives typically involves cyclocondensation reactions. A validated approach for analogous compounds (e.g., 4-thiazolidinones) uses thiosemicarbazide derivatives, chloroacetic acid, and oxo-compounds under reflux in a DMF-acetic acid mixture with sodium acetate as a base . For sulfonyl group introduction, sulfonylation of the thiazolidine nitrogen using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is recommended. Optimization should focus on stoichiometry (e.g., 1:1.2 molar ratio of thiazolidine intermediate to sulfonylating agent), solvent polarity, and temperature (60–80°C for 4–6 hours). Yield improvements (from ~50% to >75%) can be achieved via stepwise purification, such as recrystallization from DMF-ethanol .

Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Answer:

- 1H/13C NMR : Identify methoxy groups (δ 3.7–3.9 ppm for OCH3), aromatic protons (δ 6.8–7.5 ppm), and thiazolidine ring protons (δ 4.1–5.2 ppm for CH2 and CH groups).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (expected [M+H]+ ~404–406 Da) and fragmentation patterns (e.g., loss of SO2 or methoxy groups).

- Elemental Analysis : Validate C, H, N, S content (±0.3% deviation).

- X-ray Crystallography : Resolve stereochemistry if crystalline (critical for sulfonyl-thiazolidine conformation) .

Reference data from structurally similar compounds (e.g., 2-(4-methoxy-3-methyl-phenyl)thiazolidine, boiling point 348.8°C, density 1.109 g/cm³) can aid interpretation .

What are the solubility and stability profiles of this compound under standard laboratory conditions?

Answer:

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL). Use co-solvents (e.g., 10% DMSO in PBS) for biological assays.

- Stability : Hydrolytically stable at pH 4–8 (24 hours at 25°C). Store under inert gas (N2/Ar) at −20°C to prevent oxidation of the sulfonyl group. Avoid exposure to strong acids/bases .

Advanced Research Questions

How can computational methods guide the optimization of this compound’s synthetic pathway or bioactivity?

Answer:

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions. For example:

- Reaction Path Search : Identify low-energy pathways for sulfonylation using Gaussian or ORCA software.

- Solvent Optimization : COSMO-RS simulations to select solvents improving yield (e.g., DMF vs. THF).

- Bioactivity Prediction : Molecular docking (AutoDock Vina) to correlate sulfonyl-thiazolidine conformation with target binding (e.g., enzyme inhibition). Experimental validation should follow computational predictions to refine models .

How to address contradictory data in biological assays (e.g., inconsistent IC50 values) for this compound?

Answer:

Contradictions often arise from:

- Purity Variability : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) to exclude impurities.

- Assay Conditions : Standardize buffer (e.g., Tris vs. HEPES), temperature (25°C vs. 37°C), and cell lines (HEK293 vs. HeLa).

- Stereochemical Effects : Separate enantiomers via chiral chromatography (Chiralpak AD-H column) and test individually.

Report detailed protocols (e.g., Pre-Clinical Assay Guidance, NIH) to ensure reproducibility .

What strategies can resolve low yields in the sulfonylation step during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.